Butyl nonyl phthalate
Description
Structure
3D Structure
Properties
CAS No. |
3461-31-2 |
|---|---|
Molecular Formula |
C21H32O4 |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
1-O-butyl 2-O-nonyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C21H32O4/c1-3-5-7-8-9-10-13-17-25-21(23)19-15-12-11-14-18(19)20(22)24-16-6-4-2/h11-12,14-15H,3-10,13,16-17H2,1-2H3 |
InChI Key |
VDNXOMXXJXUGHQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCC |
Canonical SMILES |
CCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCC |
Other CAS No. |
3461-31-2 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: Butyl Nonyl Phthalate (BNP) Mixed Ester
Topic: Chemical Structure and Technical Characterization of Butyl Nonyl Phthalate (BNP) Mixed Ester Content Type: Technical Monograph / Whitepaper Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Executive Technical Summary
This compound (BNP), identified by CAS 3461-31-2 , is an asymmetric diester of o-phthalic acid.[1] As a "mixed ester" plasticizer, it occupies a critical physicochemical niche between high-volatility, high-solvation congeners (e.g., dibutyl phthalate, DBP) and low-volatility, lower-solvation analogs (e.g., dinonyl phthalate, DNP).[1]
In drug development and packaging science, BNP is frequently encountered not as a primary ingredient, but as a complex extractable/leachable (E&L) entity derived from PVC tubing, gaskets, or closure systems where
Chemical Architecture & Molecular Logic
Structural Identity
BNP consists of a benzene dicarboxylic acid core esterified at the ortho positions with two distinct alkyl chains:
-
Butyl group (
): Provides high solvation power and polymer compatibility but contributes to higher volatility. -
Nonyl group (
): Provides molecular weight bulk, reducing migration rates and volatility, thereby extending the plasticizer's permanence in the polymer matrix.
IUPAC Name: 1-butyl 2-nonyl benzene-1,2-dicarboxylate
Molecular Formula:
Isomeric Complexity
While the butyl chain is typically n-butyl, the "nonyl" chain often introduces significant isomeric complexity. Industrial nonanol sources (e.g., from oxo-synthesis) are rarely pure n-nonanol; they are mixtures of branched isomers (e.g., methyloctyls, dimethylheptyls).[1] Consequently, "this compound" is often a technical mixture of structural isomers, complicating its NMR and chromatographic fingerprints.
Synthesis & Manufacturing Dynamics
Reaction Mechanism: Mixed Esterification
The synthesis of BNP is a controlled Fischer esterification. To maximize the yield of the asymmetric mixed ester (BNP) over the symmetric byproducts (DBP and DNP), manufacturers often employ a sequential addition strategy or strictly controlled stoichiometry.
Synthesis Pathway (DOT Visualization)
Figure 1: Sequential esterification pathway favoring the formation of the asymmetric this compound (BNP) over symmetric diesters.[1]
Statistical Distribution
In a "single-pot" reaction with equimolar butanol and nonanol, the product distribution follows statistical probability (approx. 25% DBP, 50% BNP, 25% DNP).[1] High-purity BNP requires fractional distillation, which is energy-intensive due to the high boiling points.[1] Therefore, technical grade BNP typically contains 5-15% of the symmetric congeners.[1]
Physicochemical Profile
The following data aggregates experimental and predicted values for CAS 3461-31-2.[1]
| Property | Value / Range | Context |
| CAS Number | 3461-31-2 | Specific to the asymmetric mixed ester.[1] |
| Physical State | Viscous Liquid | Colorless to pale yellow. |
| Boiling Point | ~380–415 °C | At 760 mmHg (Predicted). |
| Flash Point | > 200 °C | Low flammability risk. |
| Log Kow | 7.07 | Highly lipophilic; bioaccumulative potential. |
| Water Solubility | < 0.1 mg/L | Negligible; partitions strongly to organic phases. |
| Vapor Pressure | ~5.85E-03 Pa | Lower than DBP, reducing "fogging" in plastics. |
Analytical Characterization
Mass Spectrometry (GC-MS)
BNP follows the characteristic fragmentation pattern of ortho-phthalates.[1]
-
Base Peak (m/z 149): The protonated phthalic anhydride ion (
), universal to all phthalates with alkyl chains > . -
Molecular Ion (
): Weak or absent (approx. m/z 348). -
Differentiation: Identification relies on the presence of secondary fragments corresponding to the loss of the butyl group
and the nonyl group .
NMR Spectroscopy
-
1H NMR: The aromatic region (7.5–7.8 ppm) shows the typical AA'BB' pattern of the phthalate ring. The key to identifying the mixed nature is the integration ratio of the
-methylene protons (triplets at ~4.2 ppm). A 1:1 integration of butyl-O-ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> vs. nonyl-O- confirms the asymmetric diester structure.
Biological Fate & Toxicology[3][4]
For drug development professionals, understanding the metabolic breakdown is critical for safety assessment (e.g., calculating Permitted Daily Exposure - PDE).[1]
Metabolic Pathway
Phthalates undergo rapid hydrolysis by lipases and esterases in the gut and blood. The asymmetric nature of BNP means it yields two distinct monoesters , each with different toxicological profiles.
Metabolic Hydrolysis Diagram (DOT Visualization)
Figure 2: Divergent metabolic hydrolysis of BNP yielding Mono-butyl phthalate (known reproductive toxicant) and Mono-nonyl phthalate.[1]
Toxicological Implications
-
Mono-butyl Phthalate (MBP): A well-documented developmental toxicant (anti-androgenic).[1] It drives the primary safety concern for BNP.
-
Mono-nonyl Phthalate (MNP): Less active regarding reproductive toxicity but acts as a Peroxisome Proliferator-Activated Receptor (PPAR) agonist, potentially leading to liver effects (peroxisome proliferation) in rodent models.[1]
Experimental Protocol: Extraction from Polymer Matrix
Objective: Isolate BNP from a PVC medical tubing sample for structural confirmation.
Reagents & Equipment
-
Solvent: Hexane (HPLC Grade) and Isopropanol.
-
Apparatus: Soxhlet extractor or Ultrasonic bath.
-
Standard: DBP (Internal Standard for retention time referencing).
Step-by-Step Methodology
-
Sample Prep: Cryo-mill 1.0 g of PVC tubing into a fine powder to maximize surface area.
-
Extraction:
-
Option A (Soxhlet): Reflux with 150 mL Hexane for 6 hours.
-
Option B (Ultrasonic): Sonicate with 20 mL Hexane/Isopropanol (3:1) for 30 mins at 40°C.
-
-
Precipitation: Add the extract dropwise to 50 mL of cold Methanol to precipitate dissolved PVC polymers. Centrifuge at 5000 rpm for 10 mins.
-
Concentration: Evaporate the supernatant to near dryness under nitrogen flow. Reconstitute in 1 mL Isooctane.
-
GC-MS Analysis: Inject 1
L (Splitless).ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Column: DB-5ms (30m x 0.25mm).[1]
-
Temp Program: 100°C (1 min)
20°C/min 300°C (hold 5 min). -
Target: Look for peaks between DBP and DNP retention times with m/z 149 abundance.
-
References
-
Pinpools. (n.d.). This compound - CAS 3461-31-2.[1][2][3] Retrieved from [Link]
-
U.S. Consumer Product Safety Commission (CPSC). (2010).[4] Toxicity Review of Di-n-octyl Phthalate (DnOP) and Related Isomers. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for Phthalate Esters. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.). Candidate List of substances of very high concern for Authorisation. Retrieved from [Link]
Sources
Methodological & Application
Robust Detection of Butyl Nonyl Phthalate in Polyvinyl Chloride (PVC) by Gas Chromatography-Mass Spectrometry (GC-MS)
An Application Note for Researchers and Scientists
Abstract
Phthalate esters are synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of polyvinyl chloride (PVC) products.[1] However, due to their potential as endocrine disruptors and other health risks, the presence of specific phthalates, such as butyl nonyl phthalate, is strictly regulated in many consumer goods.[2][3] This application note presents a detailed and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the reliable identification and quantification of this compound in PVC matrices. Two primary sample preparation protocols are detailed: a classic solvent extraction method and a modern thermal desorption technique, providing users with options to suit their laboratory's throughput and "green chemistry" objectives.[2][4]
Introduction and Scientific Principle
Phthalates are not chemically bound to the PVC polymer matrix and can leach into the environment, leading to human exposure.[1][5] Consequently, accurate and sensitive analytical methods are required to ensure product safety and regulatory compliance. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this application, offering excellent chromatographic separation and definitive mass-based identification of target analytes.[3][6]
The core principle of this method involves liberating the phthalate from the PVC matrix, separating it from other components via gas chromatography, and detecting it with a mass spectrometer. The choice of sample preparation is critical and depends on the sample matrix and desired analytical throughput.
-
Solvent Extraction: This traditional approach relies on dissolving the PVC sample in a suitable solvent, such as tetrahydrofuran (THF), followed by precipitation of the polymer and analysis of the remaining supernatant which contains the dissolved phthalates.[6][7][8] This method is robust but can be time-consuming and requires significant solvent usage.
-
Thermal Desorption (TD): This technique offers a simplified, faster, and more environmentally friendly alternative.[2][9] The PVC sample is heated in a controlled manner, causing the volatile and semi-volatile phthalates to desorb directly into the GC-MS system, eliminating the need for solvents.[4][10]
The subsequent GC separation is typically performed on a low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane), which separates compounds based on their boiling points and interaction with the stationary phase.[1][11] The mass spectrometer then ionizes the eluted molecules, most commonly through electron impact (EI), and separates the resulting fragments based on their mass-to-charge ratio (m/z). Quantification is achieved by monitoring characteristic ions in Selected Ion Monitoring (SIM) mode, which provides enhanced sensitivity and selectivity compared to full scan mode.[3][12]
Materials and Reagents
Apparatus
-
Gas Chromatograph with Mass Spectrometer (GC-MS) system
-
For Protocol A: Autosampler, ultrasonic bath, centrifuge, vortex mixer, disposable syringe filters (0.45 µm PTFE)
-
For Protocol B: Pyrolyzer/Thermal Desorption unit compatible with the GC injector
-
Analytical balance (accuracy ±0.01 mg)
-
Standard laboratory glassware (volumetric flasks, vials with PTFE-lined caps, pipettes)
Reagents and Standards
-
Solvents: Tetrahydrofuran (THF, HPLC grade), n-Hexane (Pesticide grade), Methanol (HPLC grade), Cyclohexane (HPLC grade). All solvents must be demonstrated to be free from phthalate contamination.[13]
-
Standards: Certified reference standard of this compound (BNP).
-
Internal Standard (IS): Benzyl benzoate (BB) or another suitable compound not present in the samples.
-
Carrier Gas: Helium (99.999% purity or higher).
Experimental Protocols
Protocol A: Solvent Extraction Workflow
This protocol is adapted from established methods like CPSC-CH-C1001-09.3 and provides a comprehensive extraction of phthalates from the PVC matrix.[8]
Step 1: Sample Preparation
-
Finely divide the PVC sample by cutting, cryo-milling, or grinding to increase the surface area for extraction.[7]
-
Accurately weigh approximately 100-200 mg of the prepared sample into a glass vial.
Step 2: Extraction
-
Add 5 mL of THF to the vial to completely dissolve the sample. Agitate using a vortex mixer and/or sonicate for 30-60 minutes until dissolution is complete.[8]
-
Precipitate the PVC polymer by adding 10 mL of n-hexane (or methanol) to the solution.[8][14] Mix thoroughly and allow the polymer to settle for at least 10 minutes.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into a clean GC vial.
Step 3: Analysis
-
Add a known concentration of the internal standard to the vial.
-
Inject 1 µL of the final extract into the GC-MS system.
Caption: Workflow for Solvent Extraction GC-MS Analysis.
Protocol B: Thermal Desorption Workflow
This protocol is based on the principles outlined in ASTM D7823 and offers a rapid, solvent-free alternative.[4][15]
Step 1: Sample Preparation
-
Prepare a thin film or use a powdered sample.
-
Thin Film Method: Dissolve a known weight of the PVC sample (e.g., 20 mg) in 1 mL of THF. Place 10-20 µL of this solution into a sample cup and evaporate the solvent completely.[5][9]
-
Direct Method: Place a small, accurately weighed amount of powdered or finely cut PVC sample (approx. 0.5 mg) directly into the sample cup.[2][5]
-
Step 2: Thermal Desorption
-
Place the sample cup into the autosampler of the pyrolyzer/TD unit.
-
The instrument will automatically introduce the sample into the heated furnace. The phthalates are thermally desorbed and swept directly into the GC column. An initial Evolved Gas Analysis (EGA) can be used to determine the optimal desorption temperature, which is typically in the range of 100-320°C for phthalates.[9][10]
Step 3: Analysis
-
The desorbed analytes are separated and detected by the GC-MS system. Quantification is often performed using the standard addition method to compensate for matrix effects.[4]
Caption: Workflow for Thermal Desorption GC-MS Analysis.
GC-MS Instrument Conditions and Data
The following table outlines the recommended starting parameters for the GC-MS analysis. These may need to be optimized depending on the specific instrument and column used.[1][11][12]
| Parameter | Recommended Setting |
| GC System | |
| Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless (for high sensitivity) or Split (e.g., 20:1) |
| Injection Volume | 1 µL |
| Oven Program | Initial: 60°C (hold 2 min), Ramp: 15°C/min to 295°C, Hold: 5 min |
| MS System | |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-550) for identification, SIM for quantification |
| SIM Ions for this compound | To be determined from the mass spectrum of a pure standard. Likely ions would include m/z 149 (common to many phthalates) and other characteristic fragment ions. |
Data Analysis and Quantification
Identification: The primary identification of this compound is based on the retention time matching that of a known standard. Confirmation is achieved by comparing the acquired mass spectrum with a reference spectrum, ensuring the presence and correct relative abundance of characteristic ions.
Quantification:
-
Calibration Curve: Prepare a series of calibration standards of this compound at different concentrations (e.g., 50 to 5000 ng/mL), each containing a fixed amount of the internal standard.
-
Analysis: Analyze the standards under the same GC-MS conditions as the samples.
-
Construction: Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. Perform a linear regression to generate the calibration curve.
-
Calculation: Calculate the concentration of this compound in the sample extracts using the regression equation derived from the calibration curve.
Method Validation and Performance
A robust analytical method must be validated to ensure its reliability.[1][16] Key validation parameters include:
| Parameter | Typical Acceptance Criteria |
| Linearity (R²) | > 0.995 for the calibration curve |
| Precision (% RSD) | < 15% for replicate analyses of a spiked sample.[11] |
| Accuracy (Recovery) | 80-120% for spiked samples.[11] |
| Limit of Detection (LOD) | Signal-to-Noise ratio (S/N) ≥ 3. Typically in the low ng/mL range.[11] |
| Limit of Quantification (LOQ) | S/N ≥ 10. The lowest point on the calibration curve. Typically 0.1 mg/kg or lower.[11] |
Conclusion
The described GC-MS method, with options for either solvent extraction or thermal desorption sample preparation, provides a highly selective, sensitive, and reliable means for the determination of this compound in PVC materials. The thermal desorption approach significantly enhances sample throughput and reduces solvent consumption, aligning with modern laboratory efficiency and environmental goals.[2][10] Proper method validation is crucial to ensure data of the highest quality for regulatory compliance and consumer safety.
References
-
ASTM D7823, Standard Test Method for Determination of Low Level Phthalates in Poly (Vinyl Chloride) Plastics by Thermal Desorption—Gas Chromatography/Mass Spectrometry. ASTM International.
-
ASTM D8133, Standard Test Method for Determination of Low Level Phthalates in Poly(Vinyl Chloride) Plastics by Solvent Extraction—Gas Chromatography/Mass Spectrometry. ASTM International.
-
SGS Safeguards. (2013). ASTM Publishes New Standard for Regulated Phthalates in PVC.
-
Frontier-Lab. A fast, easy and “green” thermal desorption-GC/MS method for the analysis of phthalate esters in PVC.
-
Frontier-Lab. Determination of phthalates in PVC by thermal desorption-GC/MS.
-
ASTM F3414, Standard Test Method for Determining Ortho-Phthalate Concentration in Flooring Containing Polyvinyl Chloride. ASTM International.
-
ThermoFisher Scientific. (2020). Rapid determination of phthalates in polymers - Maximizing sample throughput to <10 min per sample using pyrolyzer/thermal desorption GC-MS.
-
Nguyen, T. A., et al. (2022). Determination of phthalate in PVC food wrap by gas chromatography mass spectrometry. Vietnam Journal of Science and Technology.
-
Shimadzu Scientific Instruments. A fast, easy and “green” thermal desorption-GC/MS method for the analysis of phthalate esters in PVC.
-
U.S. Environmental Protection Agency. Method 606: Phthalate Ester.
-
Chen, P., et al. (2018). Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets. Journal of Analytical Methods in Chemistry.
-
Adams, K., et al. (2021). Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices. Oregon State University.
-
Cornerstone Analytical Laboratories. Phthalate Analysis.
-
LCGC International. (2013). Analysis of Phthalates in Polyvinyl Chloride (PVC) by Thermal Desorption GC–MS.
-
Restek Corporation. (2020). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance.
-
GERSTEL, Inc. (2013). Automated Extraction and GC/MS Determination of Phthalates in Consumer Products.
-
Brossas, J., et al. (2021). New Analytical Method for Determination of Phthalates in Wastewater by on Line LC-GC-MS Using the TOTAD Interface and Fraction Collector. Molecules.
-
ThermoFisher Scientific. Determination of Phthalate Esters in Soft Drinks by GC-MS.
-
Chou, C.C., & Lin, S.H. (2007). Determination of Six Phthalates in Polypropylene Consumer Products by Sonication-Assisted Extraction/GC-MS Methods. Journal of Food and Drug Analysis.
-
Adams, K., & Anderson, K. (2021). Phthalates and Phthalate Alternatives Analysis Using Gas Chromatography Mass Spectrometry. Oregon State University.
-
Bernard, L., et al. (2014). Identification and quantification of 14 phthalates and 5 non-phthalate plasticizers in PVC medical devices by GC-MS. Journal of Pharmaceutical and Biomedical Analysis.
-
Agilent Technologies. (2012). Optimizing Analysis of Phthalates in Plastic Toys Using the Agilent 1290 Infinity Method Development Solution.
-
Velocity Scientific Solutions. EPA 600 Methods.
-
U.S. Environmental Protection Agency. Method 8061A: Phthalate Esters by Gas Chromatography.
Sources
- 1. mdpi.com [mdpi.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. fses.oregonstate.edu [fses.oregonstate.edu]
- 4. frontier-lab.com [frontier-lab.com]
- 5. ssi.shimadzu.com [ssi.shimadzu.com]
- 6. Identification and quantification of 14 phthalates and 5 non-phthalate plasticizers in PVC medical devices by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cornerstoneanalytical.com [cornerstoneanalytical.com]
- 8. gcms.cz [gcms.cz]
- 9. One moment, please... [frontier-lab.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
- 12. mjas.analis.com.my [mjas.analis.com.my]
- 13. epa.gov [epa.gov]
- 14. agilent.com [agilent.com]
- 15. D7823 Standard Test Method for Determination of Low Level Phthalates in Poly (Vinyl Chloride) Plastics by Thermal Desorption—Gas Chromatography/Mass Spectrometry [store.astm.org]
- 16. Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Resolving butyl nonyl phthalate co-elution in gas chromatography
Topic: Resolving Butyl Nonyl Phthalate (BNP) Co-elution in GC-MS
Audience: Analytical Chemists, Toxicologists, and QC Researchers. Scope: Troubleshooting co-elution of asymmetric phthalates (specifically this compound) in complex matrices.
Diagnostic Hub: Do You Have a Co-elution Problem?
Before altering your method, confirm that the issue is genuine co-elution rather than peak asymmetry or matrix interference. This compound (BNP) is an asymmetric ester (C4/C9) that often presents as a broad "hump" due to the presence of branched nonyl isomers, making it prone to overlapping with Bis(2-ethylhexyl) phthalate (DEHP) , Di-n-octyl phthalate (DnOP) , or Benzyl butyl phthalate (BBP) .
Visual Diagnostic Workflow
Figure 1: Decision tree for isolating this compound from complex mixtures.
Troubleshooting Guides
Issue A: The "Shoulder" on the Chromatogram (Stationary Phase Limits)
Symptom: You observe a shoulder on the peak of Di-n-octyl phthalate (DnOP) or Benzyl butyl phthalate (BBP) when using a standard DB-5ms column. Root Cause: On non-polar (5% phenyl) columns, retention is driven primarily by boiling point.[1] BNP (MW 348) boils at a similar temperature to DnOP (MW 390) and BBP (MW 312). The lack of selectivity for the aromatic-aliphatic interaction causes overlap.[1]
Solution: Selectivity Tuning via Polarity Change Switching to a mid-polarity column (Phenyl-Arylene or 50% Phenyl) alters the retention mechanism.[1] The pi-pi interactions between the stationary phase and the aromatic ring of the phthalates become a dominant separation factor, resolving the asymmetric BNP from its symmetric neighbors.
| Stationary Phase | Composition | Resolution Capability for BNP | Recommendation |
| 5% Phenyl (DB-5ms, Rxi-5ms) | Non-polar | Low. Frequent co-elution with BBP or DnHP. | Avoid for complex phthalate mixes. |
| 50% Phenyl (DB-17ms, Rtx-50) | Mid-polarity | High. Excellent separation of BBP and BNP due to aromatic selectivity. | Preferred for isomer resolution.[1] |
| Cyanopropyl (DB-225) | High-polarity | Medium. Good separation but lower thermal stability limits high-boilers.[1] | Use only if 50% Phenyl fails.[1] |
| Specialized (Rtx-440, Rxi-XLB) | Proprietary | Superior. Specifically engineered for EPA 8061A/8270E phthalate lists.[1] | Best for regulated testing.[1] |
Issue B: Mass Spectral Confusion (The m/z 149 Problem)
Symptom: Peaks are chromatographically resolved, but the mass spectrometer identifies everything as "Phthalic Anhydride." Root Cause: Under Electron Ionization (70 eV), almost all phthalates fragment to form the stable protonated phthalic anhydride ion at m/z 149 . This is the base peak (100% abundance) for both BNP and its co-eluters, making standard integration useless.
Solution: Unique Ion Deconvolution (SIM/MRM) You must target the asymmetric cleavage ions.[1] For this compound, the loss of the ester chains provides unique markers.
The Mechanism:
-
Primary Cleavage: Loss of the alkoxy group [M - OR]⁺.[1]
-
BNP (MW 348):
-
Loss of Butoxy (-C₄H₉O, mass 73)
m/z 275 -
Loss of Nonyloxy (-C₉H₁₉O, mass 143)
m/z 205
-
Protocol: SIM Parameter Setup Set your Quadrupole to scan for these specific ions at the expected retention window.
| Analyte | MW | Quant Ion (Target) | Qualifier 1 (Confirm) | Qualifier 2 (Ratio) |
| This compound | 348 | 275 (Unique) | 205 | 149 |
| Benzyl Butyl Phthalate | 312 | 149 | 91 (Tropylium) | 206 |
| Di-n-octyl Phthalate | 390 | 279 | 167 | 149 |
Experimental Protocol: Resolving BNP
Objective: Isolate this compound from a mixed phthalate standard using GC-MS (SIM mode).
Reagents:
-
Phthalate Standard Mix (EPA 8061A mix or custom).[1]
-
Internal Standard: Benzyl Benzoate or d4-Phthalate.[1]
-
Solvent: Isooctane or Hexane.[1]
Instrument Parameters (Agilent 7890/5977 or equivalent):
-
Inlet: Splitless mode, 280°C. Pulse pressure 25 psi for 0.5 min (to maximize transfer of high boilers).
-
Column: Rxi-XLB or DB-17ms (30m x 0.25mm x 0.25µm).[1]
-
Why? The XLB phase is tuned to separate the "critical pairs" defined in EPA Method 8061A.[1]
-
-
Carrier Gas: Helium at 1.2 mL/min (Constant Flow).
-
Oven Program:
-
Initial: 60°C (hold 1 min).
-
Ramp 1: 20°C/min to 220°C.
-
Ramp 2: Slow Ramp 5°C/min to 280°C (Critical for resolving BNP from DnOP).
-
Ramp 3: 20°C/min to 330°C (Bake out).
-
-
MS Acquisition:
-
SIM Mode: Group 1 (Early eluters), Group 2 (BNP Window: 18.0–22.0 min).
-
Dwell Time: 25 ms per ion.
-
Validation Step:
Inject a standard containing only this compound. Note the retention time (RT). Inject a standard of Di-n-octyl Phthalate.[1][2] Ensure Resolution (
Frequently Asked Questions (FAQ)
Q: Why does my this compound peak look split or broad compared to DBP? A: "this compound" is often synthesized using technical grade alcohols.[1] The "Nonyl" chain is rarely a straight n-nonyl chain; it is a mixture of branched C9 isomers. This results in a cluster of peaks or a "hump" rather than a single sharp peak.[1] Integrate the entire cluster for total quantification.
Q: Can I use Hydrogen carrier gas to speed up this analysis? A: Yes, but with caution. Hydrogen is reactive.[1] Phthalates are relatively stable, but at high inlet temperatures (>300°C) with active sites in the liner, hydrogenation of the aromatic ring can occur, reducing the m/z 149 signal. If using H₂, use a lower inlet temperature (260°C) and an inert liner (e.g., Ultra Inert).
Q: I see a peak at the BNP retention time in my blank. What is it? A: This is likely carryover or background contamination .[1] Phthalates are ubiquitous in lab plastics.[1]
-
Check: Septa (use low-bleed BTO), wash vials (use glass, not plastic), and solvent bottles (avoid plastic caps with liners).
-
Verify: Run a "no-injection" instrument blank.[1] If the peak persists, the contamination is in the carrier gas lines or the column head.
References
-
Restek Corporation. (2020).[1][3] GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Retrieved from
-
U.S. Consumer Product Safety Commission (CPSC). (2018).[1] Test Method: CPSC-CH-C1001-09.4 – Standard Operating Procedure for Determination of Phthalates.[1] Retrieved from
-
U.S. Environmental Protection Agency (EPA). (2018).[1] Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from
-
Agilent Technologies. (2021).[1] Analysis of Phthalates and Nonylphenols in Food Packaging. Application Note 5994-3453EN.[1] Retrieved from
Sources
Technical Support Center: Optimizing Trace BNP Analysis by Reducing Background Contamination
Understanding the Challenge: The Fragile Nature of BNP
B-type natriuretic peptide (BNP) is a cardiac hormone used as a crucial biomarker for diagnosing and managing heart failure.[1][2][3][4] However, its measurement, particularly at trace levels, is fraught with challenges. BNP is a labile peptide, susceptible to degradation by proteases present in blood.[5] This inherent instability, coupled with various pre-analytical and analytical variables, can lead to significant background noise and inaccurate quantification. This guide will systematically address the key sources of contamination and provide practical solutions.
Section 1: Pre-Analytical Variables - The First Line of Defense
The majority of errors in laboratory testing occur during the pre-analytical phase.[6][7] For trace BNP analysis, meticulous attention to this stage is paramount.
FAQ: Sample Collection and Handling
Q1: What is the recommended anticoagulant and tube type for BNP sample collection, and why?
A1: EDTA (ethylenediaminetetraacetic acid) plasma is the most recommended sample type for BNP analysis.[5][8][9][10] EDTA acts as a chelating agent, binding divalent cations that are essential for the activity of many proteases, thereby inhibiting the degradation of BNP.[5] It is critical to use plastic tubes, as BNP is unstable in glass containers and can adhere to the glass surface, leading to falsely low measurements.[9]
Q2: How quickly do I need to process my blood samples after collection?
A2: Due to the lability of BNP, prompt processing is crucial.[8] Samples should be centrifuged to separate the plasma from blood cells as soon as possible, ideally within 4 hours of collection.[5] If immediate centrifugation is not feasible, the samples should be kept on ice to minimize proteolytic degradation.[5]
Q3: What are the optimal storage conditions for plasma samples intended for BNP analysis?
A3: For short-term storage (up to 24 hours for some assays), refrigeration at 2-8°C is acceptable.[8] For long-term storage, plasma should be frozen immediately at -20°C or, preferably, -80°C.[11] It is imperative to minimize freeze-thaw cycles, as this can lead to significant degradation of BNP.[5] Aliquoting samples into smaller volumes before freezing is a recommended practice.
Troubleshooting Pre-Analytical Issues
| Observed Problem | Potential Cause | Recommended Action |
| Consistently low or undetectable BNP levels | Sample degradation due to improper handling. | Ensure samples are collected in EDTA tubes and processed (centrifuged) within 4 hours.[5][8] Store plasma frozen at -80°C and avoid repeated freeze-thaw cycles.[11] |
| Use of inappropriate collection tubes. | Always use plastic EDTA tubes. BNP is known to be unstable in glass containers.[9] | |
| High variability between replicate samples from the same patient | Inconsistent processing times or temperatures. | Standardize the time from collection to centrifugation and the temperature at which samples are held. |
| Hemolysis during sample collection. | Hemolysis can release proteases that degrade BNP.[5] Ensure proper venipuncture technique to minimize red blood cell lysis.[1][2] |
Section 2: Analytical Variables - Tackling Immunoassay-Specific Challenges
Once the sample is properly collected and prepared, the focus shifts to the immunoassay itself. High background in immunoassays can stem from several factors, including non-specific binding and matrix effects.
Visualizing the Workflow: A Path to Reducing Contamination
Caption: A flowchart outlining critical steps in BNP analysis where attention to detail can significantly reduce background contamination.
FAQ: Immunoassay Optimization
Q4: What are the common causes of high background in a BNP ELISA, and how can I mitigate them?
A4: High background in an ELISA is often due to non-specific binding of antibodies or detection reagents to the microplate surface.[12][13][14] To address this:
-
Optimize Blocking: The blocking step is crucial for preventing non-specific binding.[12][13] Commonly used blocking agents include Bovine Serum Albumin (BSA) and non-fat dry milk.[13][15] You may need to test different blocking agents and optimize the concentration and incubation time.[14]
-
Improve Washing Steps: Insufficient washing can leave unbound reagents in the wells, leading to high background.[12][13][14] Increase the number of wash cycles or the soaking time between washes. Adding a non-ionic detergent like Tween-20 to the wash buffer can also help.[12][13]
-
Titrate Antibodies: Using too high a concentration of the primary or secondary antibody can result in non-specific binding.[16] Perform a titration experiment to determine the optimal antibody concentration that provides a good signal-to-noise ratio.
Q5: What are matrix effects, and how can they interfere with my BNP measurements?
A5: Matrix effects occur when components in the sample (e.g., plasma or serum) interfere with the antibody-antigen binding in the immunoassay.[17][18] This can lead to either falsely high or low results. Factors contributing to matrix effects include the presence of other proteins, lipids, and salts.[18] To mitigate matrix effects, you can try:
-
Sample Dilution: Diluting your samples can reduce the concentration of interfering substances.[18]
-
Matrix Matching: Prepare your standards in a matrix that is similar to your samples (e.g., BNP-stripped plasma).[18]
Q6: I'm observing inconsistent results between different BNP immunoassay kits. Why is this happening?
A6: Discrepancies between different immunoassay kits can arise from several factors:
-
Antibody Specificity: Different assays may use antibodies that recognize different epitopes on the BNP molecule.[8][19]
-
Calibration: There may be a lack of a universal reference material for calibrating BNP assays, leading to variability between manufacturers.[20]
-
Susceptibility to Interference: Some assays may be more prone to interference from factors like heterophile antibodies (e.g., human anti-mouse antibodies or HAMA) or rheumatoid factor.[21]
Troubleshooting Analytical Issues
| Observed Problem | Potential Cause | Recommended Action |
| High background across the entire plate | Ineffective blocking. | Increase the concentration or incubation time of the blocking buffer.[14] Try a different blocking agent (e.g., switch from BSA to casein).[13][15] |
| Contaminated reagents. | Use fresh, high-quality reagents and ensure proper storage.[14] | |
| Insufficient washing. | Increase the number of wash steps and ensure complete aspiration of wash buffer between steps.[12][14] | |
| Unexpectedly high BNP values in some samples | Presence of heterophile antibodies. | Consider using a heterophile antibody blocking reagent.[21][22] If possible, re-test the sample with an assay from a different manufacturer that uses antibodies from a different species.[21] |
| Matrix effects. | Perform a spike and recovery experiment to assess matrix interference.[18] Dilute the sample and re-assay. |
Section 3: Patient-Specific Factors and Other Confounders
It is important to recognize that several in-vivo factors can influence BNP levels, potentially confounding the interpretation of results.
Factors Influencing BNP Levels
| Factor | Effect on BNP Levels | Reference |
| Age | Increase | [23][24] |
| Female Sex | Increase | [23] |
| Renal Impairment | Increase | [8][23][24] |
| Obesity | Decrease | [23][24][25] |
| Certain Medications | Can increase or decrease | [23][26] |
| Strenuous Physical Activity | Can increase NT-proBNP | [6][23] |
Visualizing Confounding Factors
Caption: A diagram illustrating various physiological and pathological factors that can alter in-vivo BNP concentrations.
Section 4: Detailed Protocols for Key Experiments
To ensure the highest level of data quality, we provide the following standardized protocols.
Protocol 1: Plasma Sample Preparation
-
Collection: Draw whole blood into a plastic EDTA (lavender-top) tube.[9][10]
-
Mixing: Gently invert the tube 8-10 times to ensure proper mixing of blood with the anticoagulant.
-
Centrifugation: Within 4 hours of collection, centrifuge the sample at 1,000-1,300 x g for 10-15 minutes at 4°C.[5]
-
Aliquoting: Carefully aspirate the plasma supernatant without disturbing the buffy coat or red blood cells.
-
Storage: Immediately transfer the plasma into cryovials and freeze at -80°C for long-term storage.[11]
Protocol 2: Spike and Recovery Experiment to Detect Matrix Interference
-
Sample Preparation: Take two aliquots of your plasma sample.
-
Spiking: To one aliquot, add a known, small volume of a high-concentration BNP standard ("spiked sample"). To the other aliquot, add the same volume of the standard diluent ("unspiked sample").
-
Standard Preparation: Prepare a standard in the same diluent at the same theoretical concentration as the spiked sample.
-
Assay: Analyze the unspiked sample, the spiked sample, and the prepared standard according to your assay protocol.
-
Calculation: Calculate the percent recovery using the following formula: % Recovery = [(Concentration of Spiked Sample - Concentration of Unspiked Sample) / Concentration of Prepared Standard] x 100[18] A recovery rate between 80-120% is generally considered acceptable.[18]
Conclusion
Reducing background contamination in trace BNP analysis is a multifaceted challenge that requires a systematic approach. By carefully controlling pre-analytical variables, optimizing immunoassay conditions, and being mindful of patient-specific factors, researchers can significantly enhance the accuracy and reliability of their data. This guide serves as a comprehensive resource to troubleshoot common issues and implement best practices in your laboratory.
References
-
Medscape. (2026, January 8). Brain-Type Natriuretic Peptide (BNP): Reference Range, Interpretation, Collection and Panels. [Link]
-
Lippi, G., et al. (2015). Pre-analytic variability in cardiovascular biomarker testing. Journal of Thoracic Disease. [Link]
-
Lippi, G., et al. (2007). Influence of sample matrix and storage on BNP measurement on the Bayer Advia Centaur. Journal of Clinical Laboratory Analysis. [Link]
-
Tariq, M. (2025, August 2). Natriuretic Peptide B Type Test. StatPearls. [Link]
-
Testing.com. (2022, January 21). Brain Natriuretic Peptide Test (BNP and NT-proBNP). [Link]
-
Quest Diagnostics. (n.d.). B-Type Natriuretic Peptide (BNP). [Link]
-
Naik, G. S., et al. (2007). Use of a solid-phase extraction with radioimmunoassay to identify the proportional bias of clinical B-type natriuretic peptide immunoassay: the impact of plasma matrix and antibody multispecificity. Clinical Chemistry and Laboratory Medicine. [Link]
-
MedlinePlus. (2023, December 4). Natriuretic Peptide Tests (BNP, NT-proBNP). [Link]
-
Dr.Oracle. (2025, February 16). What causes false elevation of N-terminal pro b-type natriuretic peptide (NT pro BNP)?. [Link]
-
MBL Life Science. (n.d.). How to reduce non-specific reactions. [Link]
-
ResearchGate. (n.d.). ELISA conditions to reduce non-specific binding. [Link]
-
Biocompare. (2012, October 8). Tips for Reducing ELISA Background. [Link]
-
Kelley, S. O., et al. (2020). Electrochemical Detection of NT-proBNP Using a Metalloimmunoassay on a Paper Electrode Platform. Analytical Chemistry. [Link]
-
MUF-Pro. (n.d.). Effective Blocking Procedures in ELISA Assays. [Link]
-
Plebani, M. (2025, August 6). Preanalytical variables and factors that interfere with the biochemical parameters: A review. Clinical Biochemistry. [Link]
-
ResearchGate. (n.d.). Immunoassay and LC-MS/MS results of the quantification of BNP in.... [Link]
-
Daniels, L. B., & Maisel, A. S. (2007). A review on B-type natriuretic peptide monitoring: assays and biosensors. Journal of the American College of Cardiology. [Link]
-
Li, Y., et al. (2025, March 22). Case report: False-positive B-type natriuretic peptide results with the cyclic amplified fluorescence immunoassay. Frontiers in Cardiovascular Medicine. [Link]
- Google Patents. (n.d.). US4829009A - Noise controlled immunoassays.
-
Bio-Connect.nl. (2024, November 12). Managing Matrix Interference in Immunoassays: Tips and Solutions. [Link]
-
North Bristol NHS Trust. (n.d.). BNP fact sheet. [Link]
-
Patsnap Synapse. (2025, May 9). How to Reduce Background Noise in ELISA Assays. [Link]
-
American Research Products, Inc. (n.d.). Elisa troubleshooting tips – High background. [Link]
-
Dr.Oracle. (2026, January 10). How should a patient with a Pro BNP level of 716 and a history of trace mitral valve regurgitation be managed?. [Link]
-
Nakagawa, Y., et al. (2022, May 24). Brain natriuretic peptide measurements using standard biochemical equipment: Comparisons with conventional immunoassays. PLOS ONE. [Link]
-
Bernstein, L. H., et al. (2024). Best Practices for NT-proBNP Reference Values: Findings from the CLEAN Assessment. International Journal of Medical Advances and Discoveries. [Link]
-
Krishgen. (n.d.). Troubleshooting Guide for ELISA High Background Poor Standard Curve. [Link]
-
Semenov, A. G., et al. (2016). Analytical Issues with Natriuretic Peptides – has this been Overly Simplified?. Clinical Chemistry. [Link]
-
Yilmaz, M. B., et al. (2025, March 3). Guideline for the Use of Natriuretic Peptides in the Early Diagnosis and Management of Heart Failure in Primary Care. Balkan Medical Journal. [Link]
-
HistoWiz. (2025, October 24). Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background. [Link]
-
Douglass Hanly Moir Pathology. (2024, November 1). Measuring BNP and NT-proBNP for earlier diagnosis of heart failure. [Link]
Sources
- 1. testing.com [testing.com]
- 2. Natriuretic Peptide Tests (BNP, NT-proBNP): MedlinePlus Medical Test [medlineplus.gov]
- 3. A review on B-type natriuretic peptide monitoring: assays and biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dhm.com.au [dhm.com.au]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pre-analytic variability in cardiovascular biomarker testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Natriuretic Peptide B Type Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 10. B-type Natriuretic Peptide (BNP) | MLabs [mlabs.umich.edu]
- 11. Influence of sample matrix and storage on BNP measurement on the Bayer Advia Centaur - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biocompare.com [biocompare.com]
- 13. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
- 14. arp1.com [arp1.com]
- 15. researchgate.net [researchgate.net]
- 16. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 17. Electrochemical Detection of NT-proBNP Using a Metalloimmunoassay on a Paper Electrode Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Managing Matrix Interference in Immunoassays: Tips and Solutions - Bio-Connect [bio-connect.nl]
- 19. Use of a solid-phase extraction with radioimmunoassay to identify the proportional bias of clinical B-type natriuretic peptide immunoassay: the impact of plasma matrix and antibody multispecificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Analytical Issues with Natriuretic Peptides – has this been Overly Simplified? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Case report: False-positive B-type natriuretic peptide results with the cyclic amplified fluorescence immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. How to reduce non-specific reactions | MBL Life Sience -GLOBAL- [mblbio.com]
- 23. Brain-Type Natriuretic Peptide (BNP): Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 24. droracle.ai [droracle.ai]
- 25. Guideline for the Use of Natriuretic Peptides in the Early Diagnosis and Management of Heart Failure in Primary Care (Joint Consensus Report by the Eurasian Society of Heart Failure and the Turkish Association of Family Medicine) - PMC [pmc.ncbi.nlm.nih.gov]
- 26. nbt.nhs.uk [nbt.nhs.uk]
Validation & Comparative
The Foundational Role of Certified Reference Materials (CRMs)
An Application Scientist's Guide to Reference Standards for Butyl Nonyl Phthalate Calibration
In the precise world of analytical chemistry, particularly within environmental, materials, and pharmaceutical sciences, the accuracy of quantitative analysis is paramount. The reliability of data for compounds like this compound (BNP), a commonly used plasticizer with potential environmental and health implications, is directly tethered to the quality of the reference standards used for instrument calibration. This guide provides an in-depth comparison of reference standards for BNP, offering insights into their selection and practical application, grounded in established analytical principles.
Before delving into specifics, it is crucial to understand why a Certified Reference Material (CRM) is the cornerstone of any robust quantitative method. Unlike a standard analytical reagent, a CRM is a highly characterized, homogenous, and stable material with a certified property value, uncertainty, and a statement of metrological traceability. When calibrating an instrument, such as a Gas Chromatograph-Mass Spectrometer (GC-MS) or Liquid Chromatograph-Mass Spectrometer (LC-MS), the CRM serves as the anchor point to reality, ensuring that the measured signal corresponds to a known, accurate concentration.
The choice of a reference standard is not a trivial step; it dictates the accuracy, precision, and legal defensibility of the resulting data. Key parameters to consider when selecting a CRM include certified purity, stability, and traceability to a higher-order standard, often from a National Metrology Institute (NMI) like the National Institute of Standards and Technology (NIST).
Comparative Analysis of this compound Reference Standards
Several reputable vendors manufacture CRMs for this compound. While all aim to provide a reliable standard, subtle differences in their certification, formulation, and documentation can influence their suitability for specific applications. Below is a comparison of representative offerings.
| Parameter | Supplier A (e.g., MilliporeSigma) | Supplier B (e.g., LGC Standards) | Supplier C (e.g., AccuStandard) |
| Product Type | Certified Reference Material (Neat) | Reference Material (Solution in Methanol) | Certified Reference Material (Solution in Isooctane) |
| Certified Purity/Concentration | Purity: 99.7% | Concentration: 1000 µg/mL | Concentration: 1000 µg/mL |
| Uncertainty | ± 0.5% | ± 5 µg/mL | ± 5 µg/mL |
| Traceability | Traceable to NIST SRM | ISO 17034 Accredited | ISO 17034 & ISO/IEC 17025 Accredited |
| Documentation | Certificate of Analysis (CoA) | Certificate of Analysis (CoA) | Certificate of Analysis (CoA) |
| Key Feature | High purity neat material for flexible stock preparation | Pre-dissolved for convenience in polar mobile phases | Pre-dissolved for convenience in non-polar extraction solvents |
Expert Insight: The choice between a neat standard and a pre-made solution depends on workflow and accuracy requirements. A neat standard offers the flexibility to prepare stock solutions in any desired solvent at a custom concentration, but requires a high-precision analytical balance and careful handling to minimize error. Pre-made solutions offer convenience and reduce preparation errors but limit the choice of solvent. For methods requiring the highest accuracy, starting with a neat CRM and performing gravimetric dilutions is the preferred approach.
The Gold Standard: Internal vs. External Calibration
The calibration strategy is as critical as the standard itself. While external calibration is straightforward, internal standard calibration is often the superior method for complex matrices, as it corrects for variations in sample preparation, injection volume, and instrument response.
External Standard Calibration
In this method, a series of dilutions of the BNP CRM are prepared and analyzed to create a calibration curve (response vs. concentration). The concentration of BNP in an unknown sample is then determined by interpolating its response from this curve.
Workflow for External Standard Calibration
Caption: Workflow for preparing an external calibration curve.
Internal Standard Calibration
This advanced technique involves adding a constant, known amount of a different, but chemically similar, compound—the internal standard (IS)—to every calibration standard and every unknown sample. The ideal IS for mass spectrometry is an isotopically labeled version of the analyte (e.g., this compound-d4). The calibration curve is then generated by plotting the ratio of the analyte response to the IS response against the analyte concentration.
Conceptual Comparison: External vs. Internal Standardization
Caption: Internal standardization corrects for analytical variability.
Trustworthiness through Self-Validation: Using an isotopically labeled internal standard is a self-validating system. Any loss of analyte during sample extraction or inconsistency in injection volume will be mirrored by a proportional loss of the internal standard. This maintains a constant response ratio, ensuring the final calculated concentration remains accurate and trustworthy.
Experimental Protocols
Protocol 1: Preparation of a Five-Point External Calibration Curve
Objective: To prepare a set of calibration standards from a neat this compound CRM for quantification by GC-MS or LC-MS.
Materials:
-
This compound CRM (neat, purity >99.5%)
-
Class A volumetric flasks (10 mL, 100 mL)
-
Calibrated analytical balance (readable to 0.01 mg)
-
High-purity solvent (e.g., isooctane for GC, methanol for LC)
Methodology:
-
Prepare Stock Solution (e.g., 1000 µg/mL): a. Accurately weigh approximately 100 mg of the neat BNP CRM into a weighing boat. Record the exact weight. b. Quantitatively transfer the CRM to a 100 mL volumetric flask. c. Rinse the weighing boat multiple times with the chosen solvent, adding the rinsate to the flask. d. Add solvent to the flask until about 90% full. Sonicate for 5 minutes to ensure complete dissolution. e. Allow the solution to return to room temperature, then dilute to the mark with the solvent. Cap and invert 15-20 times to mix thoroughly. f. Calculate the exact concentration based on the weighed mass and final volume.
-
Prepare Intermediate Solution (e.g., 100 µg/mL): a. Pipette 10 mL of the 1000 µg/mL Stock Solution into a 100 mL volumetric flask. b. Dilute to the mark with the solvent. Cap and invert to mix.
-
Prepare Working Calibration Standards: a. Label five 10 mL volumetric flasks as CAL-1 to CAL-5. b. Using the 100 µg/mL Intermediate Solution, pipette the volumes indicated in the table below into the corresponding flasks. c. Dilute each flask to the mark with the solvent, cap, and invert to mix.
| Standard ID | Volume of Intermediate (mL) | Final Volume (mL) | Final Concentration (µg/mL) |
| CAL-1 | 0.1 | 10 | 1.0 |
| CAL-2 | 0.25 | 10 | 2.5 |
| CAL-3 | 0.5 | 10 | 5.0 |
| CAL-4 | 1.0 | 10 | 10.0 |
| CAL-5 | 2.0 | 10 | 20.0 |
-
Storage: Transfer the standards to amber glass vials and store at the recommended temperature (typically 2-8°C).
Protocol 2: Analysis using an Isotopically Labeled Internal Standard
Objective: To quantify this compound in a sample using an internal standard method to improve accuracy.
Materials:
-
Prepared external calibration standards (from Protocol 1)
-
This compound-d4 (BNP-d4) CRM solution (e.g., 100 µg/mL)
-
Unknown sample(s) for analysis
Methodology:
-
Spike Standards and Samples: a. For each calibration standard (CAL-1 to CAL-5) and each unknown sample, transfer a 1 mL aliquot to an autosampler vial. b. To every vial, add a precise and constant amount of the internal standard solution (e.g., 10 µL of 100 µg/mL BNP-d4, resulting in a final IS concentration of 1 µg/mL). c. Cap the vials and vortex briefly.
-
Instrumental Analysis: a. Analyze the spiked calibration standards and samples using a validated GC-MS or LC-MS method. b. For each injection, record the peak area for both the native BNP (analyte) and the labeled BNP-d4 (internal standard).
-
Data Processing: a. For each calibration standard, calculate the Response Ratio (RR) = (Peak Area of Analyte) / (Peak Area of Internal Standard). b. Create a new calibration curve by plotting the Response Ratio (y-axis) against the known concentration of the analyte (x-axis). c. For each unknown sample, calculate its Response Ratio from the measured peak areas. d. Determine the concentration of BNP in the unknown sample by interpolating its Response Ratio on the new calibration curve. This method inherently corrects for any volumetric inconsistencies during the spiking step or injection process.
Conclusion
The selection of a reference standard for this compound calibration is a critical decision that directly impacts data quality. While high-quality CRMs are available from multiple suppliers, the highest level of accuracy and trustworthiness is achieved by combining a well-characterized, traceable CRM with a robust analytical methodology, such as internal standard calibration using an isotopically labeled analog. This approach provides a self-validating system that corrects for unavoidable experimental variations, ensuring that the final data is not only accurate but also defensible. Researchers and scientists must consider not only the certificate of analysis but also the entire analytical workflow to generate data of the highest integrity.
References
-
National Institute of Standards and Technology (NIST). Standard Reference Materials (SRMs) for Organic Chemical Analysis.[Link]
-
International Organization for Standardization (ISO). ISO 17034:2016 General requirements for the competence of reference material producers.[Link]
-
U.S. Environmental Protection Agency (EPA). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[Link]
A Guide to Inter-Laboratory Validation of B-Type Natriuretic Peptide (BNP) Determination Methods
Introduction: The Critical Role of BNP in Cardiovascular Disease and the Imperative for Standardized Measurement
B-type natriuretic peptide (BNP) and its N-terminal pro-hormone, NT-proBNP, are pivotal biomarkers in the diagnosis, prognosis, and management of heart failure.[1][2] Released by the ventricles in response to increased wall stress, their circulating levels directly correlate with the severity of cardiac dysfunction.[1] The clinical utility of these peptides is well-established, aiding in the differential diagnosis of dyspnea and guiding therapeutic interventions.[2][3] However, the proliferation of diverse commercial assays for BNP and NT-proBNP has introduced a significant challenge: a lack of standardization leading to considerable variability in reported results.[3][4] This guide provides a comprehensive framework for the inter-laboratory validation of BNP determination methods, empowering researchers, scientists, and drug development professionals to objectively compare assay performance and ensure the reliability of their findings.
Understanding the Landscape: BNP vs. NT-proBNP and Assay Methodologies
Before delving into validation protocols, it is crucial to appreciate the fundamental differences between BNP and its precursor fragment, NT-proBNP, as these characteristics influence assay design and pre-analytical considerations.
| Feature | BNP | NT-proBNP |
| Biological Activity | Biologically active hormone[1] | Biologically inactive fragment[1] |
| Half-life | ~20 minutes[1] | ~60-120 minutes[1] |
| In Vitro Stability | Less stable, prone to degradation[5][6] | More stable in vitro[5][6] |
| Influence of Renal Function | Levels can be affected | Levels are more significantly affected |
| Assay Standardization | Not harmonized, leading to variability between methods[5] | Harmonized to the Roche method[5] |
The majority of commercially available BNP and NT-proBNP assays are immunoassays, primarily employing a "sandwich" or competitive format.
Sandwich Immunoassay Principle
This technique, commonly used in ELISA and chemiluminescent assays, involves capturing the analyte between two antibodies.
Caption: Sandwich Immunoassay Workflow.
Competitive Immunoassay Principle
In this format, labeled and unlabeled (from the sample) BNP compete for a limited number of antibody binding sites. The resulting signal is inversely proportional to the amount of BNP in the sample.[7]
A Framework for Inter-Laboratory Validation: Key Performance Characteristics
A robust inter-laboratory validation study should be designed to assess the following key performance characteristics, in line with guidelines from bodies such as the Clinical and Laboratory Standards Institute (CLSI).[8][9][10]
| Performance Characteristic | Definition | Importance |
| Precision | The closeness of agreement between independent test results obtained under stipulated conditions. | Ensures the reproducibility of results within and between laboratories. |
| Accuracy (Bias) | The closeness of agreement between the mean of a large series of test results and an accepted reference value. | Determines the systematic error of a method. |
| Linearity | The ability to provide results that are directly proportional to the concentration of the analyte in the sample. | Confirms the assay's performance across its reportable range. |
| Limit of Detection (LoD) | The lowest concentration of an analyte that can be reliably distinguished from the blank. | Defines the analytical sensitivity of the assay. |
| Specificity (Interference) | The ability of the assay to measure only the target analyte in the presence of other substances. | Prevents false positives or negatives due to cross-reacting molecules. |
| Method Comparison | A study to compare the results from a new or modified method with those from an established method. | Assesses the degree of agreement and potential bias between different assays. |
Experimental Protocols for Inter-Laboratory Validation
The following protocols provide a detailed, step-by-step methodology for conducting a comprehensive inter-laboratory validation of BNP determination methods.
Precision (Imprecision) Evaluation
Objective: To determine the within-run and total imprecision of each assay.
Materials:
-
At least two levels of quality control (QC) materials or pooled patient samples with BNP concentrations near clinical decision points.
-
The BNP assay kits to be evaluated.
-
Calibrated pipettes and other standard laboratory equipment.
Procedure (based on CLSI EP05-A3): [8]
-
Prepare two to three pools of patient plasma samples with low, medium, and high BNP concentrations.
-
For within-run imprecision, analyze 20 replicates of each pool in a single run.
-
For total imprecision, analyze each pool in duplicate in two runs per day for 20 days.
-
Calculate the mean, standard deviation (SD), and coefficient of variation (CV%) for each level.
Acceptance Criteria: Total imprecision (%CV) should ideally be ≤10-15% at clinically relevant concentrations.[11]
Caption: Precision Evaluation Workflow.
Accuracy (Bias) Assessment
Objective: To determine the systematic error of an assay against a reference method or material.
Materials:
-
Certified reference materials (if available).
-
Patient samples previously analyzed by a well-characterized reference method.
-
The BNP assay kits under evaluation.
Procedure (based on CLSI EP09-A3): [8]
-
Analyze a minimum of 40 patient samples with concentrations spanning the analytical measurement range using both the test method and the reference method.[12]
-
Calculate the difference between the paired results for each sample.
-
Determine the mean bias and its confidence interval.
Statistical Analysis:
-
Difference Plots (Bland-Altman): Plot the difference between the methods against the average of the two methods. This visualizes the magnitude and nature of the bias.[13]
-
Paired t-test: While commonly used, it should be interpreted with caution as it may detect statistically significant differences that are not clinically meaningful.[12]
Linearity Assessment
Objective: To verify the linear relationship between the expected and measured concentrations across the assay's reportable range.
Materials:
-
A high-concentration patient sample or a linearity standard.
-
Diluent (e.g., analyte-depleted serum or plasma).
-
The BNP assay kits.
Procedure (based on CLSI EP06-A): [8]
-
Prepare a series of at least five dilutions of the high-concentration sample to cover the analytical measurement range.
-
Analyze each dilution in triplicate.
-
Plot the mean measured concentration against the expected concentration.
-
Perform a linear regression analysis and evaluate the deviation from linearity.
Acceptance Criteria: The deviation from the target recovery should be within a predefined limit, for example, ±10%.[14]
Limit of Detection (LoD) and Limit of Quantitation (LoQ)
Objective: To determine the lowest concentration of BNP that can be reliably detected and quantified with acceptable precision and accuracy.
Materials:
-
Blank samples (e.g., analyte-depleted serum).
-
Low-level patient samples.
-
The BNP assay kits.
Procedure (based on CLSI EP17-A2): [8]
-
Limit of Blank (LoB): Analyze at least 20 blank samples and determine the highest measurement.
-
Limit of Detection (LoD): Analyze at least 20 low-level samples and use the LoB and the standard deviation of the low-level samples to calculate the LoD.
-
Limit of Quantitation (LoQ): Determine the lowest concentration that can be measured with a total imprecision (CV%) of ≤20%.
Specificity and Interference Testing
Objective: To assess the impact of potentially interfering substances on the accuracy of the BNP measurement.
Materials:
-
Patient samples spiked with potential interferents (e.g., hemolysate, bilirubin, lipids, rheumatoid factor, human anti-mouse antibodies).[11]
-
The BNP assay kits.
Procedure (based on CLSI EP07-A2): [8]
-
Prepare two aliquots of a patient sample with a known BNP concentration.
-
Spike one aliquot with a high concentration of the potential interferent. Add an equal volume of diluent to the other aliquot (control).
-
Analyze both samples and calculate the percentage difference.
Acceptance Criteria: The difference in BNP concentration between the spiked and control samples should be within a predefined acceptable limit (e.g., ±10%).
Method Comparison
Objective: To compare the performance of different BNP assays using patient samples.
Procedure (based on CLSI EP09-A3): [8]
-
Collect at least 100 patient samples with BNP concentrations distributed across the analytical measurement range.[12]
-
Analyze each sample using all the BNP assays being compared.
-
Plot the results of one method against another (scatter plot).
-
Perform regression analysis (e.g., Passing-Bablok or Deming regression) to determine the slope, intercept, and correlation coefficient. Avoid using standard linear regression as it assumes no error in the x-axis method.[12][15]
Data Interpretation:
-
Slope: A slope close to 1.0 indicates proportional agreement. A deviation from 1.0 suggests a proportional systematic error.
-
Intercept: An intercept close to 0 indicates no constant systematic error.
-
Correlation Coefficient (r): While often reported, 'r' only indicates the strength of the linear relationship and is not a good measure of agreement.[12]
Data Presentation and Interpretation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Comparison of Precision for Different BNP Assays
| Assay | QC Level | Mean (pg/mL) | Within-Run CV% | Total CV% |
| Assay A | Low | 95 | 4.5 | 6.8 |
| High | 1550 | 3.2 | 5.1 | |
| Assay B | Low | 110 | 5.1 | 7.5 |
| High | 1490 | 3.8 | 6.2 |
Table 2: Method Comparison Summary (Assay B vs. Assay A)
| Statistical Parameter | Value | 95% Confidence Interval |
| Passing-Bablok Slope | 0.95 | 0.92 - 0.98 |
| Passing-Bablok Intercept | 5.2 | 1.5 - 9.0 |
| Pearson's r | 0.98 | - |
Conclusion: Towards Harmonization and Improved Patient Care
The inter-laboratory validation of BNP determination methods is not merely a regulatory hurdle but a scientific necessity. By systematically evaluating the performance characteristics of different assays, laboratories can make informed decisions about the methods they employ, understand the potential biases in their results, and contribute to the broader goal of result harmonization. This, in turn, will lead to more consistent clinical interpretation of BNP levels, ultimately benefiting patient care and advancing cardiovascular research.
References
-
Ampath. (n.d.). BNP vs NT-proBNP: What's the Difference and Which One is Used More? Retrieved from [Link]
-
Galli, C., et al. (2006). Comparison of BNP and NT-proBNP assays in the approach to the emergency diagnosis of acute dyspnea. Congestive Heart Failure, 12(5), 273-277. Retrieved from [Link]
-
Troughton, R. W., & Richards, A. M. (2009). Comparison of B-type Natriuretic Peptide and N-terminal proBNP in Daily Clinical Practice. European Cardiology Review, 5(1), 38-42. Retrieved from [Link]
-
Le Goff, C., et al. (n.d.). COMPARISON OF BNP AND NT-PROBNP PERFORMANCES FOR ASSESSING HEART FAILURE IN A POPULATION OF PATIENTS WITH HIGH INCIDENCE OF WITH - ORBi. Retrieved from [Link]
-
Jant Pharmacal Corporation. (2023, September 15). BNP vs NT-proBNP. Retrieved from [Link]
-
Apple, F. S., et al. (2008). Performance characteristics of the Architect brain natriuretic peptide (BNP) assay: a two site study. Clinical Biochemistry, 41(7-8), 599-602. Retrieved from [Link]
-
Wu, G. T., Twomey, S. L., & Thiers, R. E. (1975). Statistical evaluation of method-comparison data. Clinical Chemistry, 21(3), 315-320. Retrieved from [Link]
-
ResearchGate. (n.d.). Analytical characteristics of commercial BNP Assays as per the manufacturer. Retrieved from [Link]
-
Biomarker Assay Collaborative Evidentiary Considerations Writing Group. (2024, April 27). Scientific and Regulatory Considerations for the Analytical Validation of Assays Used in the Qualification of Biomarkers in Biological Matrices. Retrieved from [Link]
-
SensUs. (2016, July 1). NT-proBNP. Retrieved from [Link]
-
Sonrai Analytics. (2022, October 29). A Guide to Biomarker Validation. Retrieved from [Link]
-
Simundic, A. M. (2016, May 15). Statistical analysis in method comparison studies part one. Acutecaretesting.org. Retrieved from [Link]
-
Cloud-Clone Corp. (n.d.). ELISA Kit for Brain Natriuretic Peptide (BNP). Retrieved from [Link]
-
Wu, A. H., et al. (2005). Quality specifications for B-type natriuretic peptide assays. Clinical Chemistry, 51(3), 437-440. Retrieved from [Link]
-
Simundic, A. M. (2019). Statistical analysis in method comparison studies – Part one. Clinical Chemistry and Laboratory Medicine, 57(10), 1435-1446. Retrieved from [Link]
-
Harris, E. K. (1989). Statistical analysis of method comparison data. Testing normality. Clinical Chemistry, 35(10), 2149-2150. Retrieved from [Link]
-
Westgard, J. O., & Hunt, M. R. (1973). Use and Interpretation of Common Statistical Tests in Method-Comparison Studies. Clinical Chemistry, 19(1), 49-57. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Quality Specifications for B-Type Natriuretic Peptide Assays. Retrieved from [Link]
-
Little, S., et al. (2011). Practical Guidance for Implementing Predictive Biomarkers into Early Phase Clinical Studies. The AAPS Journal, 13(3), 427-434. Retrieved from [Link]
-
Pemberton, C. J., et al. (2022). Assays Specific for BNP1-32 and NT-proBNP Exhibit a Similar Performance to Two Widely Used Assays in the Diagnosis of Heart Failure. Clinical Chemistry, 68(8), 1059-1067. Retrieved from [Link]
-
Clerico, A., & Emdin, M. (2014). State of the art of immunoassay methods for B-type natriuretic peptides: An update. Clinica Chimica Acta, 438, 1-8. Retrieved from [Link]
-
Wu, A. H., et al. (2007). National Academy of Clinical Biochemistry and IFCC Committee for Standardization of Markers of Cardiac Damage Laboratory Medicine Practice Guidelines: Analytical Issues for Biomarkers of Heart Failure. Circulation, 116(3), e95-e98. Retrieved from [Link]
-
Elabscience. (n.d.). Human BNP(Brain Natriuretic Peptide) ELISA Kit. Retrieved from [Link]
-
Nordic Bioscience. (n.d.). Regulatory Services and Biomarker Validation. Retrieved from [Link]
-
Islam, R., et al. (2022). Biomarker Assay Validation by Mass Spectrometry. The AAPS Journal, 24(3), 55. Retrieved from [Link]
-
Saenger, A. K., et al. (2025, March 12). Analytical Characterization and Validation of a Novel Automated Amino-Terminal proB-Type Natriuretic Peptide Assay. Clinical Chemistry. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). i-STAT BNP Calibration Verification Controls - REVIEW MEMORANDUM. Retrieved from [Link]
-
Beckman Coulter. (n.d.). Access BNP ON DXI 9000 CLINICAL PERFORMANCE EVALUATION: SPECIMEN TESTING AND CLINICAL CONCORDANCE STUDY. Retrieved from [Link]
Sources
- 1. BNP vs NT-proBNP: What’s the Difference and Which One is Used More? [ampath.com]
- 2. Comparison of B-type Natriuretic Peptide and N-terminal proBNP in Daily Clinical Practice | ECR Journal [ecrjournal.com]
- 3. Comparison of BNP and NT-proBNP assays in the approach to the emergency diagnosis of acute dyspnea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. State of the art of immunoassay methods for B-type natriuretic peptides: An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jantdx.com [jantdx.com]
- 6. wiki.sensus.org [wiki.sensus.org]
- 7. cloud-clone.com [cloud-clone.com]
- 8. media.c-path.org [media.c-path.org]
- 9. sonraianalytics.com [sonraianalytics.com]
- 10. Practical Guidance for Implementing Predictive Biomarkers into Early Phase Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Statistical analysis in method comparison studies part one [acutecaretesting.org]
- 13. semanticscholar.org [semanticscholar.org]
- 14. Performance characteristics of the Architect brain natriuretic peptide (BNP) assay: a two site study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of Butyl Nonyl Phthalate
As a Senior Application Scientist, my primary goal is to empower our partners in research and development with the knowledge to handle chemical reagents not just effectively, but with the highest degree of safety and environmental responsibility. Butyl nonyl phthalate, like other phthalate esters, is a compound that requires meticulous handling and disposal due to its potential health and environmental impacts. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety standards and regulatory requirements.
The causality behind these procedures is clear: improper disposal can lead to environmental contamination and potential long-term adverse health effects.[1] Therefore, each step is designed as part of a self-validating system to ensure safety and compliance from the point of waste generation to final disposal.
Part 1: Immediate Safety and Handling
Before initiating any disposal procedure, it is critical to manage the material safely. This compound, and its close analog dibutyl phthalate (DBP), is recognized as a reproductive toxicant and an environmental hazard.[2][3]
1.1 Personal Protective Equipment (PPE): Your first line of defense is appropriate PPE. The nature of phthalates necessitates protection against skin contact, inhalation, and eye exposure.
-
Gloves: Wear chemically resistant gloves, such as nitrile or PVC. Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.[4]
-
Eye Protection: Safety glasses with side shields or chemical goggles are mandatory.[4]
-
Lab Coat: A lab coat or other protective clothing is essential to prevent contamination of personal clothing.
-
Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhaling vapors or aerosols. If significant aerosolization is possible, a respirator may be required.[4]
1.2 Storage of Waste: Waste this compound must be stored securely pending disposal.
-
Containers: Use only compatible, properly sealed, and clearly labeled containers.[4]
-
Segregation: Store waste phthalates away from incompatible materials, particularly strong oxidizing agents, acids, and bases, which can cause vigorous reactions.[5][6][7]
-
Location: Store containers in a cool, dry, well-ventilated area designated for hazardous waste, and ensure it is a locked or otherwise secured location.[2]
Part 2: Waste Identification and Classification
Proper disposal is dictated by regulatory classification. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste under the Resource Conservation and Recovery Act (RCRA).
The key to compliance is determining if your waste is hazardous. This compound's close analog, dibutyl phthalate (DBP), is explicitly listed as a hazardous waste.[5] Therefore, it is imperative to manage this compound waste with the same level of caution.
| Property | Classification & Codes | Authority & Rationale |
| Hazardous Waste | RCRA Waste Code: U069 (for Dibutyl phthalate) | EPA: This code is assigned to discarded commercial chemical products, off-specification species, container residues, and spill residues thereof.[3][5][8][9] |
| Hazard Classification | Reproductive Toxicity, Category 1B | OSHA Hazard Communication: Based on evidence that the substance may damage fertility or the unborn child.[3] |
| Environmental Hazard | Acute Aquatic Hazard, Category 1 | GHS/OSHA: Classified as very toxic to aquatic life.[2] Release to the environment must be avoided.[4] |
| Transport | UN 3082, Class 9 | DOT: Designated as an "Environmentally hazardous substance, liquid, n.o.s."[4][6][7] |
Part 3: Step-by-Step Disposal Protocol
This protocol ensures that waste this compound is handled in a manner that is safe for personnel and compliant with environmental regulations.
Step 1: Waste Collection
-
Collect all waste this compound, including contaminated materials (e.g., pipette tips, absorbent pads), in a designated, sealed, and compatible waste container.
-
Do not mix phthalate waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
Step 2: Labeling
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound."
-
Indicate the specific hazards: "Reproductive Toxin," "Toxic to Aquatic Life."
-
Note the accumulation start date (the date the first drop of waste enters the container).
Step 3: Arrange for Disposal
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide them with the chemical name, quantity, and associated hazards.
-
Crucially, do not pour this compound down the drain or dispose of it in regular trash. [6] This is a direct violation of environmental regulations due to its high toxicity to aquatic organisms.[10]
Step 4: Documentation
-
Maintain a log of all hazardous waste generated, including the amount and date of disposal. This is often a legal requirement and is essential for tracking and auditing purposes.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Part 4: Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental release.
4.1 Immediate Actions:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated.[4][6]
-
Assess: If the spill is large or you are not trained to handle it, contact your EHS department or emergency responders immediately.
4.2 Cleanup Protocol for Minor Spills:
-
Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent.[6] Do not use combustible materials like sawdust on hot surfaces.
-
Collection: Carefully collect the absorbent material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.[6]
-
Decontamination: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Disposal: The collected spill material is considered hazardous waste and must be disposed of following the protocol outlined in Part 3.
By adhering to these detailed procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect our environment. This commitment to responsible chemical handling is a cornerstone of scientific integrity and professional excellence.
References
-
Phthalates and Their Alternatives: Health and Environmental Concerns. Lowell Center for Sustainable Production, University of Massachusetts Lowell.[Link]
-
Material Safety Data Sheet - n-Butyl phthalate - Cole-Parmer. (2004). Cole-Parmer.[Link]
-
Hazardous Substance Fact Sheet - NJ.gov. (2010). New Jersey Department of Health.[Link]
-
Dibutyl phthalate - SAFETY DATA SHEET. (2014). Acros Organics.[Link]
-
Risk Management for Phthalates | US EPA. (2025). United States Environmental Protection Agency.[Link]
Sources
- 1. uml.edu [uml.edu]
- 2. fishersci.com [fishersci.com]
- 3. Butyl Phthalate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. nj.gov [nj.gov]
- 7. N-BUTYL PHTHALATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. westliberty.edu [westliberty.edu]
- 9. fishersci.com [fishersci.com]
- 10. dl.iranchembook.ir [dl.iranchembook.ir]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
